![molecular formula C14H14ClNOS B14008948 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline CAS No. 6631-99-8](/img/structure/B14008948.png)
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline: is an organic compound with the molecular formula C14H14ClNOS It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methoxyaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methoxyaniline in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzenethiol+4-Methoxyaniline→n-[(4-Chlorophenyl)sulfanyl]methyl-4-methoxyaniline
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its action are studied to understand its therapeutic potential and optimize its efficacy.
Vergleich Mit ähnlichen Verbindungen
- n-{[(4-Bromophenyl)sulfanyl]methyl}-4-methoxyaniline
- n-{[(4-Fluorophenyl)sulfanyl]methyl}-4-methoxyaniline
- n-{[(4-Methylphenyl)sulfanyl]methyl}-4-methoxyaniline
Comparison: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it may exhibit distinct reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
6631-99-8 |
|---|---|
Molekularformel |
C14H14ClNOS |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14ClNOS/c1-17-13-6-4-12(5-7-13)16-10-18-14-8-2-11(15)3-9-14/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
OATLCSJUWBALRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




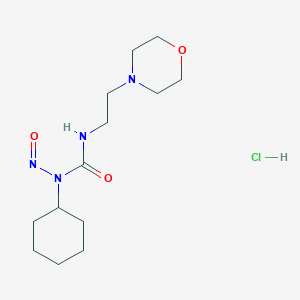

![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
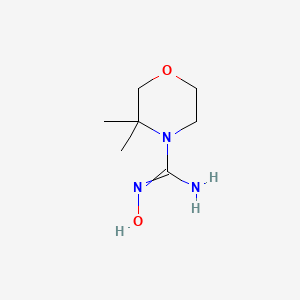
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
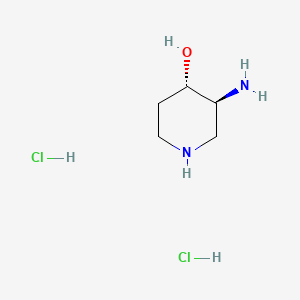
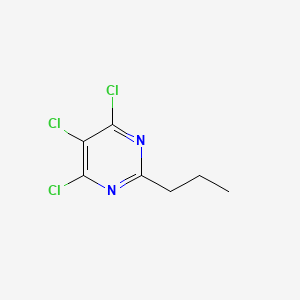
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
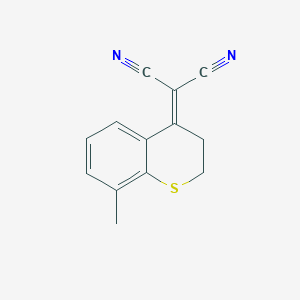
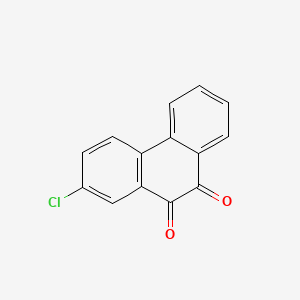
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)
